molecular formula C9H14N2O2 B13594468 2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid

2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13594468
M. Wt: 182.22 g/mol
InChI Key: JNWKPRQPMUCIHW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid is an organic compound that features a pyrazole ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid typically involves the reaction of 2,2-dimethylbutanoic acid with pyrazole under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2,2-dimethylbutanoic acid and the nitrogen atom of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-yl)butanoic acid
  • 4-(1H-pyrazol-1-yl)butanoic acid
  • 2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid

Uniqueness

2,2-Dimethyl-4-(1h-pyrazol-1-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethyl group at the 2-position of the butanoic acid backbone enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2,2-dimethyl-4-pyrazol-1-ylbutanoic acid

InChI

InChI=1S/C9H14N2O2/c1-9(2,8(12)13)4-7-11-6-3-5-10-11/h3,5-6H,4,7H2,1-2H3,(H,12,13)

InChI Key

JNWKPRQPMUCIHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=CC=N1)C(=O)O

Origin of Product

United States

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